2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one
Description
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one is a piperazine-derived compound featuring a chloroacetyl group (2-chloroethanone) at the 1-position, a phenyl group at the 2-position, and a 3-chlorobenzyl substituent at the 4-position of the piperazine ring. The compound’s synthesis typically involves chloroacetylation of a pre-functionalized piperazine intermediate under basic conditions, as exemplified in analogous reactions .
Properties
Molecular Formula |
C19H20Cl2N2O |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-chloro-1-[4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20Cl2N2O/c20-12-19(24)23-10-9-22(13-15-5-4-8-17(21)11-15)14-18(23)16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2 |
InChI Key |
SQDMYKGFSYZNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with benzyl chloride under basic conditions to form the intermediate 1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Replacement of chloro with trifluoromethyl (CF₃) in increases electron-withdrawing effects, which may alter receptor binding kinetics.
Synthetic Routes :
- Most analogues are synthesized via chloroacetylation of piperazine precursors. For example, Compound I () was prepared by reacting 1-phenylpiperazine with chloroacetyl chloride in dichloromethane.
Biological Implications :
- The 3-chlorophenyl moiety in the target compound and may confer selectivity toward serotonin or dopamine receptors, as chloroaryl groups are common in antipsychotic agents.
- The hydrochloride salt form in and enhances aqueous solubility, critical for in vivo applications.
Physicochemical and Pharmacokinetic Comparison
Table 2: Predicted Physicochemical Properties
*Estimated using fragment-based methods.
- Lipophilicity : The target compound’s higher LogP (~3.5) compared to (LogP 2.1) suggests greater membrane permeability but lower solubility.
- Polar Surface Area : The 4-methoxyphenyl derivative has a higher polar surface area, correlating with improved solubility but reduced blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
